(5Z)-3-{[(2-iodophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-{[(2-iodophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group, a thiazolidinone ring, and a furan moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{[(2-iodophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 2-iodoaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-{[(2-iodophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced thiazolidinones, and substituted iodophenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-{[(2-iodophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a subject of interest for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (5Z)-3-{[(2-iodophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with a thiazolidinone ring, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of thiazolidinone derivatives.
Uniqueness
What sets (5Z)-3-{[(2-iodophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its iodophenyl group, in particular, provides unique reactivity and potential for bioactivity that is not commonly found in similar compounds.
Properties
Molecular Formula |
C16H13IN2O2S2 |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
(5Z)-3-[(2-iodoanilino)methyl]-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13IN2O2S2/c1-10-6-7-11(21-10)8-14-15(20)19(16(22)23-14)9-18-13-5-3-2-4-12(13)17/h2-8,18H,9H2,1H3/b14-8- |
InChI Key |
NRUKJAAQVABQDS-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)CNC3=CC=CC=C3I |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3I |
Origin of Product |
United States |
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